

# Application Notes and Protocols for Reactions Involving Trimethyl((2-methylallyl)oxy)silane

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Compound of Interest		
Compound Name:	Trimethyl((2-methylallyl)oxy)silane	
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These application notes provide a detailed overview of the experimental setup for reactions involving **Trimethyl((2-methylallyl)oxy)silane**, a versatile reagent in organic synthesis. The protocols focus on its dichotomous reactivity in cycloaddition and allylation reactions, particularly in the context of platinum-catalyzed carbene chemistry.

# I. Overview of Reactivity

**Trimethyl((2-methylallyl)oxy)silane** serves as a precursor to a reactive allylsilane intermediate. In the presence of a platinum catalyst, it can engage with  $\alpha,\beta$ -unsaturated carbene intermediates in two distinct reaction pathways, the outcome of which is controlled by the solvent conditions.

- [3+2] Cycloaddition: In nonpolar solvents, a formal [3+2] cycloaddition is favored, leading to the formation of decorated tricyclic indole and benzofuran products.
- C2-Allylation: In Lewis basic solvents, the reaction proceeds via a nucleophilic addition, resulting in C2-allylated indoles and benzofurans.[1][2]

This dual reactivity allows for the selective synthesis of diverse heterocyclic structures from a common set of starting materials, offering significant flexibility in medicinal chemistry and drug development.[1]



# **II. Quantitative Data Summary**

The following tables summarize the reaction conditions and yields for the cycloaddition and allylation reactions of in-situ generated allylsilanes with various substrates.

Table 1: [3+2] Cycloaddition Reactions in a Nonpolar Solvent (Toluene)

Substrate	Product	Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)
N-Tosyl-2- ethynylanili ne	Tricyclic Indole Derivative	PtCl <sub>2</sub> (5 mol%)	Toluene	80	1.5	85
2- Ethynylphe nol	Tricyclic Benzofuran Derivative	PtCl <sub>2</sub> (5 mol%)	Toluene	80	2	78
N-Boc-2- ethynylanili ne	Tricyclic Indole Derivative	PtCl <sub>2</sub> (5 mol%)	Toluene	80	3	75
4-Methyl-2- ethynylanili ne	Tricyclic Indole Derivative	PtCl <sub>2</sub> (5 mol%)	Toluene	80	2.5	82

Table 2: C2-Allylation Reactions in a Lewis Basic Solvent (THF)



Substrate	Product	Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)
N-Tosyl-2- ethynylanili ne	C2- Allylated Indole	PtCl <sub>2</sub> (5 mol%)	THF	65	4	91
2- Ethynylphe nol	C2- Allylated Benzofuran	PtCl <sub>2</sub> (5 mol%)	THF	65	5	88
N-Boc-2- ethynylanili ne	C2- Allylated Indole	PtCl <sub>2</sub> (5 mol%)	THF	65	6	85
4-Methyl-2- ethynylanili ne	C2- Allylated Indole	PtCl <sub>2</sub> (5 mol%)	THF	65	4.5	89

# **III. Experimental Protocols**

# A. General Procedure for in-situ Generation of the Allylsilane Reagent

**Trimethyl((2-methylallyl)oxy)silane** is typically used to generate the active allylsilane nucleophile in situ.

#### Materials:

- Trimethyl((2-methylallyl)oxy)silane
- Anhydrous solvent (Toluene for cycloaddition, THF for allylation)
- Platinum(II) chloride (PtCl<sub>2</sub>)
- Substrate (e.g., N-Tosyl-2-ethynylaniline)
- Inert atmosphere (Nitrogen or Argon)



#### Procedure:

- To a flame-dried reaction vessel under an inert atmosphere, add the substrate (1.0 equiv) and the platinum catalyst (PtCl<sub>2</sub>, 0.05 equiv).
- Add the anhydrous solvent (Toluene or THF) to dissolve the solids.
- Add **Trimethyl((2-methylallyl)oxy)silane** (1.5 equiv) to the reaction mixture via syringe.
- Heat the reaction mixture to the specified temperature (see tables above) and stir for the indicated time.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## B. Protocol for [3+2] Cycloaddition

Example: Synthesis of a Tricyclic Indole Derivative

- To a flame-dried Schlenk tube under an argon atmosphere, add N-tosyl-2-ethynylaniline (0.2 mmol, 1.0 equiv) and PtCl<sub>2</sub> (0.01 mmol, 5 mol%).
- Add 2.0 mL of anhydrous toluene.
- Add **Trimethyl((2-methylallyl)oxy)silane** (0.3 mmol, 1.5 equiv).
- The tube is sealed and the reaction mixture is stirred at 80 °C for 1.5 hours.
- After cooling to room temperature, the solvent is removed in vacuo.
- The residue is purified by flash chromatography (eluent: hexanes/ethyl acetate gradient) to afford the tricyclic indole product.

## C. Protocol for C2-Allylation



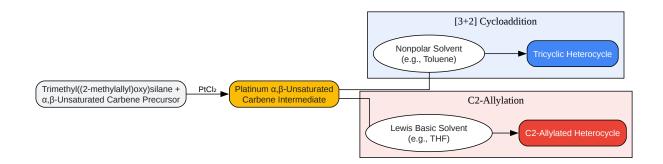
Example: Synthesis of a C2-Allylated Indole

- To a flame-dried Schlenk tube under an argon atmosphere, add N-tosyl-2-ethynylaniline (0.2 mmol, 1.0 equiv) and PtCl<sub>2</sub> (0.01 mmol, 5 mol%).
- Add 2.0 mL of anhydrous THF.
- Add Trimethyl((2-methylallyl)oxy)silane (0.3 mmol, 1.5 equiv).
- The tube is sealed and the reaction mixture is stirred at 65 °C for 4 hours.
- After cooling to room temperature, the solvent is removed in vacuo.
- The residue is purified by flash chromatography (eluent: hexanes/ethyl acetate gradient) to afford the C2-allylated indole product.

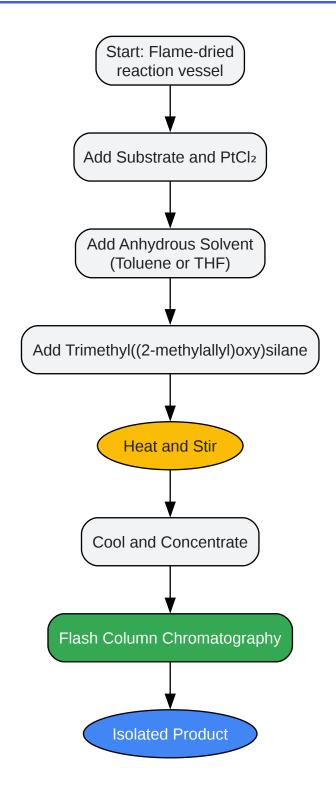
## IV. Reaction Pathways and Experimental Workflow

The following diagrams illustrate the divergent reaction pathways and the general experimental workflow.









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### References

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